Cas no 1805366-37-3 (2-Bromo-6-(difluoromethyl)-3-hydroxy-4-methoxypyridine)

2-Bromo-6-(difluoromethyl)-3-hydroxy-4-methoxypyridine is a halogenated pyridine derivative with a unique substitution pattern, offering versatile reactivity for synthetic applications. The presence of bromine at the 2-position facilitates cross-coupling reactions, while the difluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry. The 3-hydroxy and 4-methoxy substituents provide additional sites for further functionalization or hydrogen bonding interactions. This compound is particularly useful as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its well-defined structure and reactive handles enable precise modifications, supporting the development of complex molecules with tailored properties.
2-Bromo-6-(difluoromethyl)-3-hydroxy-4-methoxypyridine structure
1805366-37-3 structure
Product Name:2-Bromo-6-(difluoromethyl)-3-hydroxy-4-methoxypyridine
CAS No:1805366-37-3
MF:C7H6BrF2NO2
MW:254.028848171234
CID:4915456
Update Time:2025-10-12

2-Bromo-6-(difluoromethyl)-3-hydroxy-4-methoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-6-(difluoromethyl)-3-hydroxy-4-methoxypyridine
    • Inchi: 1S/C7H6BrF2NO2/c1-13-4-2-3(7(9)10)11-6(8)5(4)12/h2,7,12H,1H3
    • InChI Key: ICGISZJCNYFLER-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=CC(C(F)F)=N1)OC)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 173
  • XLogP3: 2.1
  • Topological Polar Surface Area: 42.4

2-Bromo-6-(difluoromethyl)-3-hydroxy-4-methoxypyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A024006740-500mg
2-Bromo-6-(difluoromethyl)-3-hydroxy-4-methoxypyridine
1805366-37-3 97%
500mg
$970.20 2022-04-01
Alichem
A024006740-1g
2-Bromo-6-(difluoromethyl)-3-hydroxy-4-methoxypyridine
1805366-37-3 97%
1g
$1,848.00 2022-04-01

Additional information on 2-Bromo-6-(difluoromethyl)-3-hydroxy-4-methoxypyridine

Introduction to 2-Bromo-6-(difluoromethyl)-3-hydroxy-4-methoxypyridine (CAS No. 1805366-37-3)

2-Bromo-6-(difluoromethyl)-3-hydroxy-4-methoxypyridine, with the CAS number 1805366-37-3, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromine atom, a difluoromethyl group, a hydroxyl group, and a methoxy group, all attached to a pyridine ring. These functional groups contribute to its diverse chemical properties and potential biological activities.

The pyridine ring is a fundamental structure in many biologically active molecules, and the presence of various substituents can significantly influence the compound's pharmacological profile. In the case of 2-Bromo-6-(difluoromethyl)-3-hydroxy-4-methoxypyridine, the bromine atom adds to its electrophilic character, making it a potential candidate for various chemical reactions. The difluoromethyl group enhances its lipophilicity and metabolic stability, while the hydroxyl and methoxy groups provide additional sites for hydrogen bonding and interactions with biological targets.

Recent studies have explored the potential applications of 2-Bromo-6-(difluoromethyl)-3-hydroxy-4-methoxypyridine in drug discovery and development. One notable area of research is its use as an intermediate in the synthesis of novel pharmaceuticals. The compound's versatile reactivity and structural flexibility make it an attractive starting material for the preparation of more complex molecules with specific biological activities.

In the context of medicinal chemistry, 2-Bromo-6-(difluoromethyl)-3-hydroxy-4-methoxypyridine has been investigated for its potential as a lead compound in the development of drugs targeting various diseases. For instance, preliminary studies have shown that derivatives of this compound exhibit promising antiviral and anticancer properties. The bromine atom and difluoromethyl group are particularly important in these activities, as they can enhance the compound's ability to interact with specific protein targets.

Beyond its direct applications in drug development, 2-Bromo-6-(difluoromethyl)-3-hydroxy-4-methoxypyridine has also been used as a tool in chemical biology research. Its unique structure allows it to serve as a probe for studying enzyme mechanisms and protein-ligand interactions. By understanding how this compound binds to and modulates the activity of specific proteins, researchers can gain valuable insights into disease pathways and potential therapeutic strategies.

The synthesis of 2-Bromo-6-(difluoromethyl)-3-hydroxy-4-methoxypyridine involves several well-established chemical reactions. One common approach is to start with a pyridine derivative and introduce the bromine, difluoromethyl, hydroxyl, and methoxy groups through sequential functionalization steps. The choice of reagents and reaction conditions is crucial for achieving high yields and purity of the final product. Recent advancements in synthetic methods have made it possible to produce this compound more efficiently and on a larger scale, facilitating its use in both academic research and industrial applications.

In terms of safety and handling, it is important to note that while 2-Bromo-6-(difluoromethyl)-3-hydroxy-4-methoxypyridine is not classified as a hazardous material, proper precautions should be taken when working with it in laboratory settings. This includes using appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats, as well as ensuring adequate ventilation to minimize exposure to vapors or dust.

The future prospects for 2-Bromo-6-(difluoromethyl)-3-hydroxy-4-methoxypyridine are promising. Ongoing research continues to uncover new applications and optimize its properties for various uses. As our understanding of its biological activities deepens, it is likely that this compound will play an increasingly important role in the development of innovative therapies for a wide range of diseases.

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